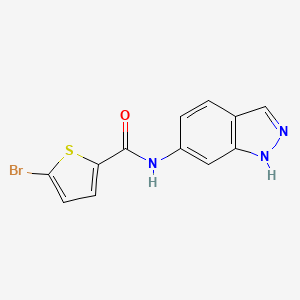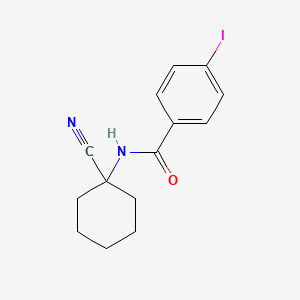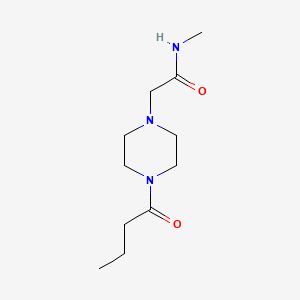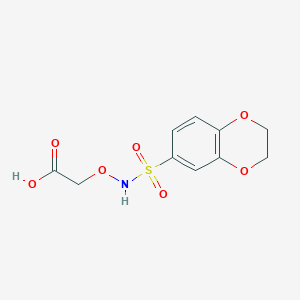
2-Phenyl-1-(4-propanoyl-1,4-diazepan-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1-(4-propanoyl-1,4-diazepan-1-yl)butan-1-one is a synthetic compound that belongs to the class of designer drugs. It is commonly known as Dibutylone, which is a psychoactive substance that has been widely used for scientific research purposes. The compound has a similar chemical structure to cathinone, which is a natural stimulant found in the khat plant. Dibutylone has gained significant attention in the scientific community due to its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of Dibutylone is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This results in a stimulating and euphoric effect on the user.
Biochemical and Physiological Effects:
Dibutylone has been shown to have a range of biochemical and physiological effects on the body. It has been found to increase heart rate, blood pressure, and body temperature. The compound also has a stimulating effect on the central nervous system, leading to increased alertness, energy, and euphoria. However, prolonged use of Dibutylone can lead to adverse effects such as anxiety, depression, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
Dibutylone has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. The compound also has a wide range of potential applications in various fields of research. However, the use of Dibutylone in laboratory experiments is limited by its potential for abuse and addiction. It is important to handle the compound with caution and to follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for research on Dibutylone. One potential area of study is its potential as a treatment for mental disorders such as depression and anxiety. The compound's effects on the central nervous system could also be further investigated to better understand its mechanism of action. Additionally, Dibutylone could be used in the development of new drugs for various medical conditions. Further research is needed to fully understand the potential applications of this compound.
In conclusion, Dibutylone is a synthetic compound that has gained significant attention in the scientific community for its potential applications in various fields of research. The compound has a similar chemical structure to cathinone and has been studied for its effects on the central nervous system and its potential as a treatment for mental disorders. While Dibutylone has several advantages for laboratory experiments, its use is limited by its potential for abuse and addiction. Further research is needed to fully understand the potential applications of this compound.
Synthesemethoden
The synthesis of Dibutylone involves the reaction of α-bromovalerophenone with 4-propanoyl-1,4-diazepan-1-ylamine. The reaction is carried out in the presence of a reducing agent and a catalyst. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
Dibutylone has been widely used in scientific research for its potential applications in various fields. It has been studied for its effects on the central nervous system and its potential as a treatment for various mental disorders. The compound has also been used in the development of new drugs and as a reference standard for analytical purposes.
Eigenschaften
IUPAC Name |
2-phenyl-1-(4-propanoyl-1,4-diazepan-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-3-16(15-9-6-5-7-10-15)18(22)20-12-8-11-19(13-14-20)17(21)4-2/h5-7,9-10,16H,3-4,8,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSICNIWZKMMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCCN(CC2)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-methoxyphenyl)-2-piperidin-1-ylethyl]quinoline-8-carboxamide](/img/structure/B7567086.png)
![2-imidazol-1-yl-N-[(3-methoxyphenyl)methyl]ethanamine](/img/structure/B7567093.png)

![5-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenol](/img/structure/B7567104.png)


![1-[[4-(2,6-Dimethylmorpholine-4-carbonyl)anilino]methyl]-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7567153.png)


![1-[[2-(3,4-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7567177.png)
![2-[(4-Tert-butylphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567184.png)
![2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567191.png)
![N-(4-fluorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,4-dioxo-1H-quinazoline-6-sulfonamide](/img/structure/B7567195.png)
